molecular formula C14H14N2 B4914054 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile

3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile

Cat. No.: B4914054
M. Wt: 210.27 g/mol
InChI Key: JXMVUIDWTCQBPL-UHFFFAOYSA-N
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Description

3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile is a complex organic compound that belongs to the class of cyclopenta[b]indoles. These compounds are known for their significant biological activities and are often found in various natural products and pharmaceuticals. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile typically involves several steps, starting from readily available starting materials One common method involves the cyclization of appropriate precursors under specific conditions For example, the synthesis might begin with the preparation of an indole derivative, followed by cyclization to form the cyclopenta[b]indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, such as palladium or platinum, to facilitate the cyclization reactions. Additionally, advanced purification techniques, such as chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]indole: A closely related compound with similar biological activities.

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities and biological properties.

Uniqueness

3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-9-4-10-16-13-7-2-1-5-11(13)12-6-3-8-14(12)16/h1-2,5,7H,3-4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMVUIDWTCQBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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